
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate
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Overview
Description
Hydrogen sulfide is a gasotransmitter with significant biological roles, including regulation of cardiovascular, nervous, and immune systems . GYY4137 is particularly noted for its ability to release H₂S in a controlled and sustained manner, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate typically involves the reaction of 4-methoxyphenylphosphinodithioic acid with morpholine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure product consistency and quality .
Chemical Reactions Analysis
Hydrolysis and H₂S Release
Na-PMPMPD undergoes hydrolysis in aqueous environments to release H₂S via a pH-dependent mechanism. This reaction is central to its role as a slow-releasing H₂S donor.
Key Findings:
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Kinetics : Hydrolysis proceeds via nucleophilic attack of water at the phosphorus center, cleaving the P=S bond. The rate of H₂S release is slow and sustained, with complete hydrolysis taking ~30 days at 25°C in aqueous solutions .
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pH Sensitivity : Reaction rates increase under acidic conditions. For example, hydrolysis accelerates in 3:1 DMSO/water mixtures at 85°C, completing within 90 minutes .
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Byproducts : Hydrolysis generates 4-methoxyphenylphosphonic acid and morpholine derivatives as stable end products .
Table 1: Hydrolysis Rates Under Different Conditions
Condition | Temperature | Time to Completion | Reference |
---|---|---|---|
Aqueous buffer (pH 7.4) | 25°C | 30 days | |
3:1 DMSO/water | 85°C | 90 minutes | |
Acidic aqueous solution | 37°C | 24 hours |
Reaction Pathway:
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Functionalization :
The sodium salt can be alkylated or arylated at the sulfur atoms to yield derivatives with modified H₂S-release profiles .
Table 2: Synthetic Derivatives and Their Properties
Derivative | H₂S Release Rate | Bioactivity | Reference |
---|---|---|---|
GYY4137 | Slow (t₁/₂ = 7h) | Vasodilation, anti-inflammatory | |
Ethylene glycol adduct | Moderate | Enhanced solubility | |
tert-Butyl derivative | Fast | Cytoprotective |
Acid-Base Reactivity
The sodium counterion in Na-PMPMPD facilitates ion-exchange reactions with acids, yielding the parent dithiophosphoric acid (H₂PMPMPD):
textNa-PMPMPD + HCl → H₂PMPMPD + NaCl
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Stability : H₂PMPMPD is stable in organic solvents but decomposes in water to release H₂S and phosphoric acid derivatives .
Thermal Decomposition
At elevated temperatures (>100°C), Na-PMPMPD undergoes thermal degradation, producing sulfur-containing gases (e.g., H₂S, SO₂) and phosphine oxides . This limits its utility in high-temperature applications.
Interaction with Biological Thiols
Na-PMPMPD-derived H₂S reacts with endogenous thiols (e.g., glutathione) to form persulfides (R-SSH), which mediate downstream signaling effects such as:
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Vasodilation : Via KATP channel activation in vascular smooth muscle .
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Antioxidant Activity : Scavenging reactive oxygen species (ROS) .
Comparative Reactivity
Na-PMPMPD exhibits slower H₂S release compared to sulfide salts like NaHS:
Table 3: Comparison with NaHS
Property | Na-PMPMPD | NaHS |
---|---|---|
H₂S Release Rate | Slow (µM/h) | Instantaneous |
Bioavailability | Sustained | Transient |
Cytotoxicity | Low | High at >100 µM |
Applications | Chronic models | Acute studies |
Scientific Research Applications
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying the effects of hydrogen sulfide in various chemical reactions.
Mechanism of Action
The primary mechanism of action of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate involves the slow and sustained release of hydrogen sulfide. This release occurs through hydrolysis, where the compound gradually breaks down in aqueous environments to release H₂S . The released H₂S then interacts with various molecular targets, including ion channels, enzymes, and signaling proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Sodium hydrosulfide (NaHS): A rapid H₂S-releasing donor.
Diallyl trisulfide (DATS): Another slow-releasing H₂S donor.
Lawesson’s reagent:
Uniqueness: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate is unique due to its ability to release H₂S in a controlled and sustained manner, mimicking endogenous H₂S production. This property makes it particularly valuable for studying the long-term effects of H₂S in biological systems and for potential therapeutic applications .
Biological Activity
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate, commonly referred to as GYY4137, is a synthetic compound that acts as a slow-releasing hydrogen sulfide (H₂S) donor. Its biological activity has garnered significant attention due to its potential therapeutic applications in various physiological and pathological conditions.
- IUPAC Name : (4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-phosphane
- Molecular Formula : C₁₃H₁₈N₂O₂PS₂
- CAS Number : 53393943
GYY4137 releases H₂S in a controlled manner, mimicking endogenous production. This slow release is advantageous compared to traditional sulfide salts, which deliver H₂S in a rapid burst. The sustained release allows for prolonged biological effects, making GYY4137 a valuable tool in research and potential therapeutic applications .
1. Vasodilatory Effects
GYY4137 has been shown to exhibit vasodilatory properties, contributing to its potential use in treating hypertension. Studies indicate that H₂S acts as a gasotransmitter with vasodilator effects, which can help manage cardiovascular diseases .
2. Anti-inflammatory Activity
Research has demonstrated that GYY4137 can significantly reduce inflammation markers in various models. For instance, in vivo studies revealed that administration of GYY4137 decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 following lipopolysaccharide (LPS) administration. This suggests its potential role in managing systemic inflammation and conditions like sepsis .
3. Cellular Protection
GYY4137's ability to protect against oxidative stress has been noted in several studies. It mitigates cellular damage induced by reactive oxygen species (ROS), thereby preserving cell viability and function in various tissues, including lung and vascular cells .
Table 1: Summary of Key Findings on GYY4137
Detailed Case Study: Anti-inflammatory Effects
A study investigated the effects of GYY4137 on LPS-induced inflammation in rats. The compound was administered either before or after LPS injection. Results showed that GYY4137 significantly lowered plasma concentrations of inflammatory markers and improved histological outcomes in lung tissues, indicating its therapeutic potential in inflammatory diseases .
Future Directions
Research continues to explore the full range of biological activities associated with GYY4137. Future studies are likely to focus on:
- Mechanistic Insights : Understanding the pathways through which GYY4137 exerts its effects, particularly regarding polysulfide formation.
- Therapeutic Applications : Expanding the use of GYY4137 beyond cardiovascular and inflammatory conditions to other areas such as neuroprotection and metabolic disorders.
- Structural Modifications : Developing derivatives of GYY4137 that may enhance its efficacy or specificity for particular biological targets .
Properties
Molecular Formula |
C11H15NNaO2PS2 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
sodium;(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2.Na/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;/h2-5H,6-9H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ZFQXKWOUNSKHAG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].[Na+] |
Origin of Product |
United States |
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